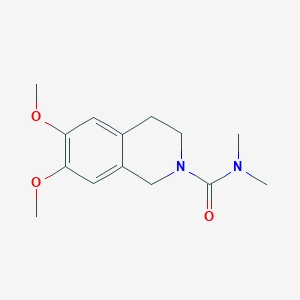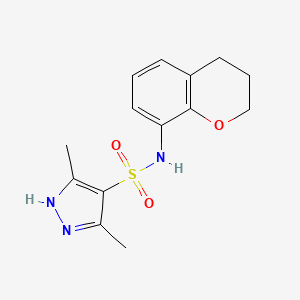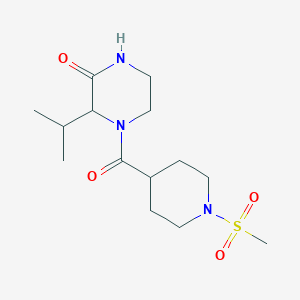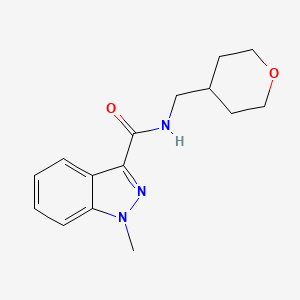![molecular formula C20H23N3O B6639381 1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol](/img/structure/B6639381.png)
1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrazole family of compounds, which are known for their diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol has been studied for its potential applications in a variety of scientific research fields. One of the primary areas of interest is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, making it a promising candidate for further research.
In addition to its anti-cancer activity, 1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that this compound has potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of 1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol is not fully understood. However, studies have suggested that this compound exerts its anti-cancer and anti-inflammatory effects through multiple pathways. One of the primary pathways is through the inhibition of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol has a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, this compound has been shown to have antioxidant activity, which may play a role in its therapeutic effects. In addition, this compound has been shown to have a low toxicity profile, making it a potential candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol in lab experiments is its potent anti-cancer and anti-inflammatory activity. This makes it a promising candidate for further research in these fields. In addition, the synthesis method for this compound has been optimized for high yield and purity, making it a reliable source for scientific research.
One of the limitations of using 1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol in lab experiments is its limited solubility in aqueous solutions. This may limit its potential applications in certain experiments. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol. One area of interest is in the development of analogs of this compound with improved solubility and potency. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as neurodegenerative diseases. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol involves the reaction of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde with 2-amino-1-propanol in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by reduction to yield the final product. This method has been optimized for high yield and purity, making it a reliable source of 1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol for scientific research.
Eigenschaften
IUPAC Name |
1-[(1-benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-16(24)12-21-13-19-15-23(14-17-8-4-2-5-9-17)22-20(19)18-10-6-3-7-11-18/h2-11,15-16,21,24H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSVQLNBNUTKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CN(N=C1C2=CC=CC=C2)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone](/img/structure/B6639336.png)
![4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B6639337.png)
![N-[2-(cyclohexen-1-yl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B6639343.png)
![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6639347.png)
![4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6639352.png)

![7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid](/img/structure/B6639355.png)
![1-[2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B6639366.png)
![1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-ol](/img/structure/B6639375.png)
![[3-(2-Phenoxyethylamino)phenyl]methanol](/img/structure/B6639389.png)